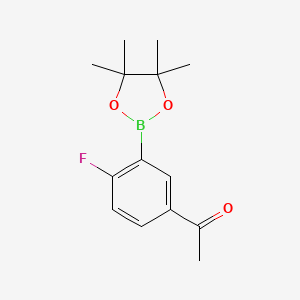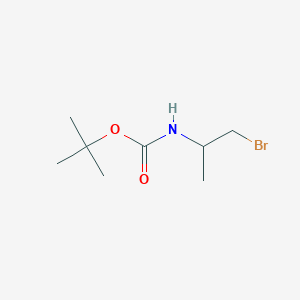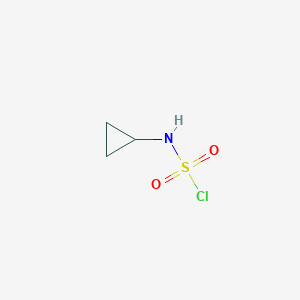
5-Acetyl-2-fluorobenzonitrile
Vue d'ensemble
Description
5-Acetyl-2-fluorobenzonitrile is a chemical compound with the molecular formula C9H6FNO . It has a molecular weight of 163.15 g/mol . The compound is also known by other names such as Benzonitrile, 5-acetyl-2-fluoro-, 2-Fluoro-5-acetylbenzonitrile, and 3’-CYANO-4’-FLUOROACETOPHENONE .
Molecular Structure Analysis
The InChI code for 5-Acetyl-2-fluorobenzonitrile is 1S/C9H6FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 . The Canonical SMILES is CC(=O)C1=CC(=C(C=C1)F)C#N . These codes provide a textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
5-Acetyl-2-fluorobenzonitrile has a molecular weight of 163.15 g/mol . It has a computed XLogP3-AA value of 1.4 , which is a measure of its lipophilicity. The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 163.043341977 g/mol . The topological polar surface area is 40.9 Ų , and it has a heavy atom count of 12 .
Applications De Recherche Scientifique
Application in Spectroscopy
- Scientific Field: Physical Chemistry
- Summary of the Application: Fluorinated organic compounds like 2-fluorobenzonitrile and 3-fluorobenzonitrile are important fine chemical intermediates. They have been investigated using various spectroscopic techniques to gain a deeper understanding of the physicochemical properties of fluorinated organic compounds .
- Methods of Application: Two-color resonance two-photon ionization (2-color REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy were used to study the vibrational features of the S1 excited state and D0 cationic ground state of 2-fluorobenzonitrile and 3-fluorobenzonitrile .
- Results or Outcomes: The precise excitation energy (band origin) and adiabatic ionization energy were determined for both 2-fluorobenzonitrile and 3-fluorobenzonitrile. The observed vibrational features in the S1 and D0 states were assigned according to the simulated spectra and the comparison with structurally similar molecules .
Safety And Hazards
The compound is considered a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
5-acetyl-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQSFWZHKEBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625752 | |
| Record name | 5-Acetyl-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-fluorobenzonitrile | |
CAS RN |
288309-07-9 | |
| Record name | 5-Acetyl-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Cyano-4'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














